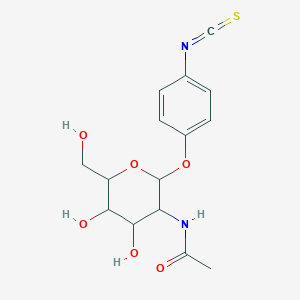
Agn-PC-0cwaq3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0cwaq3 is a chemical compound with the molecular formula C15H18N2O6S . It contains a total of 42 atoms, including 18 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The preparation of Agn-PC-0cwaq3 involves several synthetic routes and reaction conditions. One common method is the wet chemical method , which involves the use of a prefabricated template with quantities of pores to pattern the nanowires . Another method is the electrochemical method , which uses an electrochemical cell to deposit the compound onto a substrate . The polyol method is also used, which involves the reduction of metal salts in a polyol solvent . These methods are employed in both laboratory and industrial settings to produce this compound with high purity and yield.
Analyse Des Réactions Chimiques
Agn-PC-0cwaq3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides and sulfones , while reduction reactions may yield thiols and sulfides .
Applications De Recherche Scientifique
Agn-PC-0cwaq3 has a wide range of scientific research applications. In chemistry , it is used as a precursor for the synthesis of other compounds and as a catalyst in various reactions . In biology , it is studied for its potential antimicrobial and antiviral properties . In medicine , it is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases . In industry , it is used in the production of nanomaterials and as a component in electronic devices .
Mécanisme D'action
The mechanism of action of Agn-PC-0cwaq3 involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects . The compound’s structure allows it to bind to these targets with high affinity, resulting in potent and specific actions . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Agn-PC-0cwaq3 can be compared with other similar compounds, such as AGN-PC-0CUK9P . While both compounds share some structural similarities, this compound is unique in its specific arrangement of atoms and functional groups . This uniqueness gives it distinct properties and applications compared to other compounds . Other similar compounds include AGN-201904 and AGN-PC-0CUK9P , which have different molecular structures and properties .
Propriétés
Numéro CAS |
20581-43-5 |
|---|---|
Formule moléculaire |
C15H18N2O6S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-isothiocyanatophenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H18N2O6S/c1-8(19)17-12-14(21)13(20)11(6-18)23-15(12)22-10-4-2-9(3-5-10)16-7-24/h2-5,11-15,18,20-21H,6H2,1H3,(H,17,19) |
Clé InChI |
HJZSQYSGYXWFQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N=C=S)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



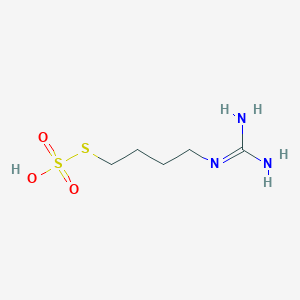
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
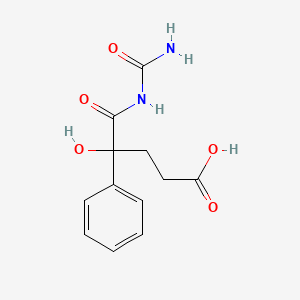

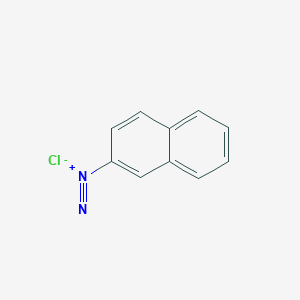
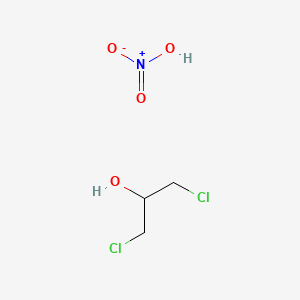
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
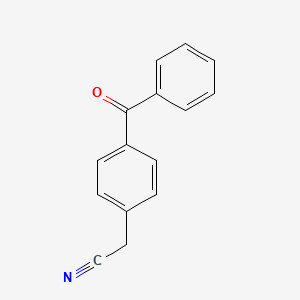
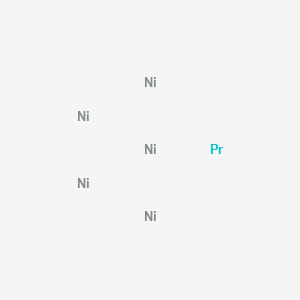
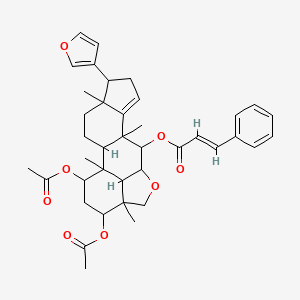

![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
